3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid
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Overview
Description
3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring and an aniline group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid typically involves multiple steps, including halogenation, coupling reactions, and condensation processes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in these processes, as they facilitate efficient coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid is unique due to the presence of both bromine and iodine atoms, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPJLTKFUUMFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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